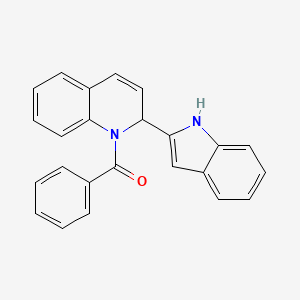

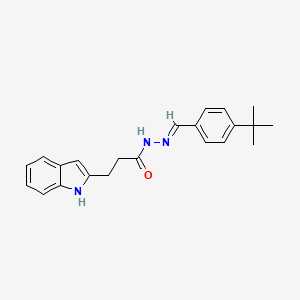

N'-(4-叔丁基亚苄基)-3-(1H-吲哚-2-基)丙烷酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N'-(4-tert-butylbenzylidene)-3-(1H-indol-2-yl)propanohydrazide is part of a broad class of organic compounds known for their potential in various chemical and biological applications. These compounds often contain benzylidene and indole moieties, which contribute to their significant properties and reactivities.

Synthesis Analysis

The synthesis of similar compounds typically involves acid-catalyzed reactions between hydrazides and aldehydes. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide showed an 88% yield, using 4-methoxybenzaldehyde and 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide in ethanol under reflux conditions (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using techniques such as infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis. For example, the structure of a similar compound, N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, was confirmed by X-ray diffraction, indicating the (E)-configuration of the hydrazonoic group (Karrouchi et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming different derivatives with potential biological activities. The reactivity is often influenced by the presence of the benzylidene and indole moieties, which can undergo nucleophilic attacks, condensation, and cyclization reactions. Their chemical properties are characterized by the presence of functional groups that facilitate hydrogen bonding and other intermolecular interactions, contributing to their stability and reactivity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. These properties are determined using a combination of analytical techniques and are influenced by the molecular structure and intermolecular interactions within the compound.

Chemical Properties Analysis

The chemical properties of these compounds are explored through their reactivity patterns, stability under different conditions, and their potential to undergo various chemical transformations. These properties are essential for their application in synthetic chemistry and potential medicinal uses.

For detailed insights and further exploration of similar compounds, the following references provide a wealth of information:

- Alotaibi et al., 2018: Synthesis and structure elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide (source).

- Karrouchi et al., 2021: Synthesis, structural, molecular docking, and spectroscopic studies of (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (source).

科学研究应用

催化活性

- 催化和氧化反应:席夫碱化合物,包括与 N'-(4-叔丁基亚苄基)-3-(1H-吲哚-2-基)丙烷酰肼相关的化合物,因其催化活性而受到研究。例如,酮形式的酰基腙 Cu(II) 配合物已显示出对环己烷的过氧化氧化具有高效催化作用,在温和条件下生成环己基氢过氧化物、环己醇和环己酮 (Sutradhar 等,2016)。这说明了此类化合物在氧化反应的工业应用中的潜力。

生物活性

抗菌和抗真菌特性:源自苯甲酰肼和磺酰肼衍生物的席夫碱化合物表现出显着的抗菌和抗真菌活性。这些化合物,包括指定化学品的类似物,被发现对各种细菌和真菌菌株具有良好至优异的活性。抗菌活性通过其最低抑菌浓度 (MIC) 值证明,范围为 1.95-500 μg/mL (Sirajuddin 等,2013)。

DNA 相互作用:Sirajuddin 等人的同一项研究还强调了这些化合物通过插入与鲑精 DNA 结合的能力,表明通过影响 DNA 复制过程在基因治疗和药物中的潜在应用。

材料科学

- 聚合物 N-取代:已合成利用 4-叔丁基苄基等烷基的 N-取代聚苯并咪唑 (PBI),显示出改进的溶剂溶解性和透气性。由于对惰性气体(如氦气和氩气)具有选择性渗透性,这些材料有望在气体分离技术中得到应用 (Kumbharkar & Kharul,2009)。

抗氧化特性

- 抗氧化活性:对席夫碱及其互变异构体的理论研究,包括类似于 N'-(4-叔丁基亚苄基)-3-(1H-吲哚-2-基)丙烷酰肼的化合物,表明具有显着的抗氧化活性。已证明这些化合物在某些情况下比抗坏血酸具有更高的抗氧化能力,表明它们在药物和作为膳食补充剂中对抗氧化应激的潜在用途 (Ardjani & Mekelleche,2017)。

属性

IUPAC Name |

N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(1H-indol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-22(2,3)18-10-8-16(9-11-18)15-23-25-21(26)13-12-19-14-17-6-4-5-7-20(17)24-19/h4-11,14-15,24H,12-13H2,1-3H3,(H,25,26)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLKGRVYKFOQEB-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CCC2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CCC2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(1H-indol-2-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)

![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)